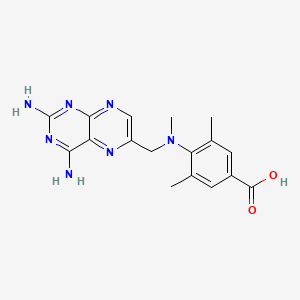

Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- is a complex organic compound known for its significant role in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a pteridine ring system through a methylamino bridge. It is often used in research due to its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- typically involves multiple steps. One common method includes the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is carried out in a polar aprotic solvent, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the pteridine ring system.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its role in enzyme inhibition and interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of folic acid. By blocking this enzyme, the compound disrupts the production of nucleotides necessary for DNA synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Methotrexate: A well-known antineoplastic agent with a similar pteridine structure.

4-Amino-4-deoxy-N10-methylpteroic acid: Another compound with a similar structure but different functional groups.

Uniqueness

What sets Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- apart is its specific substitution pattern and the presence of both amino and methylamino groups, which confer unique biological activity and chemical reactivity .

Biological Activity

Benzoic acid, specifically the compound 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- (commonly referred to as DAMPA), is an important derivative of benzoic acid that has garnered interest due to its biological activity, particularly in the context of cancer treatment and as a metabolite of methotrexate. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H15N7O2

- Molecular Weight : 325.33 g/mol

- CAS Number : 19741-14-1

- Structure : The compound features a pteridine moiety which is significant for its biological functions.

DAMPA is recognized primarily for its role as an antimetabolite. It acts similarly to methotrexate by inhibiting dihydrofolate reductase (DHFR), thus interfering with folate metabolism and DNA synthesis in rapidly dividing cells. This mechanism is crucial in cancer therapy as it selectively targets tumor cells that are more dependent on these pathways for proliferation.

Biological Activity

-

Antitumor Activity :

- DAMPA has been shown to exhibit cytotoxic effects on various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of tubulin polymerization and disruption of microtubule dynamics, which are essential for mitosis.

- A notable study demonstrated that DAMPA displayed moderate cytotoxicity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) with IC50 values indicating effective concentration levels for therapeutic use .

- Enzyme Inhibition :

-

Synergistic Effects :

- Research has indicated that DAMPA may enhance the efficacy of other chemotherapeutic agents when used in combination therapies. This synergistic effect is particularly beneficial in overcoming drug resistance observed in various cancers.

Table 1: Summary of Key Studies on DAMPA

| Study Reference | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549, HeLa | 10-20 | Inhibition of tubulin polymerization | |

| Various Tumor Cells | 5-15 | DHFR inhibition | |

| MCF7, PC3 | 12-18 | Nucleotide synthesis inhibition |

Notable Research Findings:

- A study published in Cancer Chemotherapy and Pharmacology highlighted the potential of DAMPA as a valuable compound in combination with methotrexate, suggesting enhanced therapeutic outcomes in resistant cancer types .

- Another investigation focused on the optical properties of DAMPA derivatives indicated promising results for developing photodynamic therapy applications, where light activation could enhance its cytotoxic effects .

Properties

CAS No. |

136242-90-5 |

|---|---|

Molecular Formula |

C17H19N7O2 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3,5-dimethylbenzoic acid |

InChI |

InChI=1S/C17H19N7O2/c1-8-4-10(16(25)26)5-9(2)13(8)24(3)7-11-6-20-15-12(21-11)14(18)22-17(19)23-15/h4-6H,7H2,1-3H3,(H,25,26)(H4,18,19,20,22,23) |

InChI Key |

ONPRITYYXGJIFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.